Zinc(II) Bis(trifluoromethanesulfonyl)imide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

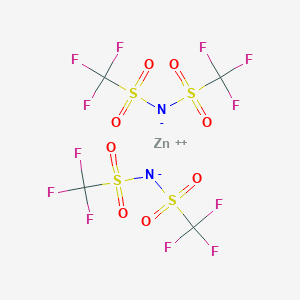

Zinc(II) Bis(trifluoromethanesulfonyl)imide, also known as this compound, is a useful research compound. Its molecular formula is C4F12N2O8S4Zn and its molecular weight is 625.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Zinc(II) Bis(trifluoromethanesulfonyl)imide exhibits unique properties when it interacts with CO2, as revealed through X-ray diffraction analysis of a soft crystal surrogate. This compound demonstrates a significant ability to absorb CO2 due to its densely assembled structure, which undergoes a transition between closed and open configurations in response to CO2 presence. This transition is evidenced by a steep rise and fall in the amount of CO2 absorbed at specific pressures. Notably, the absorption capacity reaches 2.03 mol mol−1 at a near-saturated pressure, highlighting its efficiency. The fluorinated components of the compound enhance this absorption process, as indicated by a comparison with its nonfluorinated analog, which requires higher threshold pressure for CO2 absorption. This finding underscores the role of the fluorinated moieties in facilitating CO2 absorption. The absorption properties are further characterized by their temperature dependence, which can be analyzed using the Clausius-Clapeyron equation to evaluate the enthalpy of CO2 absorption. The obtained enthalpy value, although moderate, compares favorably with other CO2 absorption/adsorption materials, making this compound a potential candidate for CO2 capture and storage applications.

Mechanism of Action

Target of Action

Zinc Bis(trifluoromethylsulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide or Zinc di[bis(trifluoromethylsulfonyl)imide], is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the process and increases the efficiency of the reaction .

Mode of Action

The compound interacts with its targets by accelerating the rate of the reaction. It is particularly useful in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates , Stereoselective Diels-Alder reaction , Tandem cyclopropane ring-opening / Conia-ene cyclization , and Aromatic nitration . These interactions result in the formation of the desired products more efficiently and selectively .

Biochemical Pathways

The affected pathways are those involved in the aforementioned reactions. The compound’s action can influence the downstream effects of these pathways, leading to the formation of the desired products .

Pharmacokinetics

Its solubility in ch2cl2 and h2o can impact its distribution in the reaction mixture and thus its effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action are the successful completion of the reactions it catalyzes. This leads to the formation of the desired products in a more efficient and selective manner .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to moisture and is hygroscopic . Therefore, it should be stored in an inert atmosphere at room temperature . These conditions ensure the compound’s stability and maximize its catalytic activity .

Safety and Hazards

Zinc(II) Bis(trifluoromethanesulfonyl)imide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Biochemical Analysis

Biochemical Properties

Zinc Bis(trifluoromethylsulfonyl)imide has been reported to act as a catalyst in several biochemical reactions . It is used in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates, Stereoselective Diels-Alder reaction, Tandem cyclopropane ring-opening / Conia-ene cyclization, and Aromatic nitration

Molecular Mechanism

It is known to act as a catalyst in various biochemical reactions , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known to be hygroscopic , suggesting that it may degrade over time when exposed to moisture

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Zinc(II) Bis(trifluoromethanesulfonyl)imide involves the reaction between Zinc oxide and Trifluoromethanesulfonic anhydride in the presence of Nitrogen gas.", "Starting Materials": ["Zinc oxide", "Trifluoromethanesulfonic anhydride", "Nitrogen gas"], "Reaction": ["1. A mixture of Zinc oxide and Trifluoromethanesulfonic anhydride is taken in a round bottom flask.", "2. The mixture is stirred at room temperature under Nitrogen gas atmosphere.", "3. The reaction mixture is heated to 100°C and maintained at that temperature for 4 hours.", "4. The reaction mixture is then cooled to room temperature.", "5. The resulting solid is filtered, washed with diethyl ether and dried under vacuum.", "6. The obtained product is Zinc(II) Bis(trifluoromethanesulfonyl)imide."] } | |

CAS No. |

168106-25-0 |

Molecular Formula |

C4F12N2O8S4Zn |

Molecular Weight |

625.7 g/mol |

IUPAC Name |

zinc;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

InChI Key |

QEORIOGPVTWFMH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

Pictograms |

Irritant |

Synonyms |

Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)